4-Methyl-3-decene-5-ol
Description
Contextual Significance within Alkenol and Branched Alcohol Chemistry
4-Methyl-3-decene-5-ol holds a distinct position within the classes of alkenols and branched alcohols. ontosight.aiontosight.ai Its structure is defined by a ten-carbon backbone featuring a carbon-carbon double bond (alkene) between the third and fourth carbons and a hydroxyl (-OH) group at the fifth carbon, classifying it as an alkenol. ontosight.aiontosight.ai The presence of a methyl group at the fourth carbon atom introduces a branch in the chain, which significantly influences its physical and chemical properties, such as boiling point and solubility, compared to its linear isomers. ontosight.ai
The dual functionality of an alkene and an alcohol makes it a versatile intermediate in organic synthesis. The unsaturated alcohol functionality enhances its reactivity, allowing it to serve as a valuable building block for creating more complex molecules. chemimpex.com A common method for its synthesis is the Grignard reaction, involving the reaction of an appropriate Grignard reagent like pentylmagnesium bromide with 2-methyl-2-pentenal (B83557). chemicalbook.comchemicalbook.comprepchem.com This synthetic route highlights its role in fundamental organic chemistry reactions.
Interdisciplinary Relevance in Chemical and Biological Research
The unique structural characteristics of this compound give it relevance in several interdisciplinary fields.
Fragrance and Consumer Products: Its most prominent industrial application is in the fragrance industry. chemimpex.comnih.gov It possesses a powerful and complex odor profile described as green, floral, and reminiscent of violet leaves, with some suggesting a hint of kiwi. chemicalbook.comfragranceconservatory.com This makes it a valuable ingredient in modern perfumery, where it is often used as a substitute for methyl alkynoates. chemicalbook.comchemicalbook.com Beyond fine fragrances, it is incorporated into a wide array of consumer goods, including air care products, washing and cleaning agents, cosmetics, and personal care items. europa.euewg.org
Chemical Synthesis: In synthetic chemistry, it is valued as a versatile starting material or intermediate. chemimpex.comontosight.ai Its alkene group can undergo various addition reactions, while the alcohol group can be oxidized or used in esterification, enabling the synthesis of a diverse range of other chemical compounds. chemimpex.com
Potential Agricultural and Biological Applications: While direct biological activity studies on this compound are not extensively documented in the provided results, its analogues have been a subject of interest in biological research. ontosight.ai This suggests a potential avenue for future investigation into its own biological properties.
Overview of Key Academic Research Directions for this compound Analogues
Research into compounds structurally related to this compound provides insight into its potential areas of academic and industrial interest. A significant area of this research involves branched-chain alcohols and their role as insect pheromones. gerli.com
For example, other methyl-branched alcohols, such as 4-methyl-5-nonanol (B104968) (ferrugineol), have been identified as aggregation pheromones for insect pests like the red palm weevil. gerli.com This has spurred research into the synthesis and application of these compounds for the biological control of agricultural pests. gerli.com The study of asymmetric synthesis methods for methyl-branched pheromones is an active field, aiming to produce these complex molecules efficiently. acs.org
Furthermore, the biological activities of analogues are being explored. Studies on related compounds investigate potential antimicrobial, antifungal, and insecticidal properties. ontosight.ai This line of inquiry opens up possibilities for developing new agents for use in agriculture or medicine from this class of molecules. ontosight.ai
Structure
3D Structure
Properties
Molecular Formula |
C11H22O |
|---|---|
Molecular Weight |
170.29 g/mol |
IUPAC Name |
4-methyldec-3-en-5-ol |
InChI |
InChI=1S/C11H22O/c1-4-6-7-9-11(12)10(3)8-5-2/h8,11-12H,4-7,9H2,1-3H3 |
InChI Key |
WSTQLNQRVZNEDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(=CCC)C)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Methyl 3 Decene 5 Ol and Its Chiral Analogues
Retrosynthetic Disconnections and Strategic Planning for Decenol Systems
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For a decenol system like 4-methyl-3-decene-5-ol, the key functional groups to consider for disconnection are the alcohol and the alkene.
A primary disconnection strategy for this allylic alcohol involves breaking the carbon-carbon bond adjacent to the alcohol, which points to a carbonyl addition reaction. Specifically, the bond between C5 (the carbon bearing the hydroxyl group) and C6 can be disconnected. This leads to two synthons: a nucleophilic C5-anion equivalent and an electrophilic C6+ synthon, or more practically, a five-carbon organometallic reagent and a five-carbon α,β-unsaturated aldehyde. This approach is advantageous as it directly constructs the allylic alcohol moiety.
Another key disconnection is at the double bond (C3=C4). This suggests olefination reactions, such as the Wittig reaction, where the molecule is broken down into a five-carbon aldehyde and a six-carbon phosphonium (B103445) ylide. The geometry of the double bond (E or Z) is a critical consideration in this approach. youtube.com
For the synthesis of chiral analogues, the retrosynthetic plan must incorporate a strategy for asymmetric synthesis. This could involve using a chiral catalyst during the carbon-carbon bond formation or employing a chiral starting material. youtube.com For instance, an asymmetric reduction of a corresponding enone could establish the stereocenter at C5. youtube.com
Carbon-Carbon Bond Formation Strategies in Olefinic Alcohols
The formation of the carbon skeleton with the desired functional groups is the cornerstone of synthesizing this compound. Various classical and modern synthetic methods can be employed to achieve this.
The Grignard reaction is a powerful and widely used method for forming carbon-carbon bonds. youtube.comchemie-brunschwig.ch In the context of this compound synthesis, it represents a practical application of the primary retrosynthetic disconnection discussed earlier.
The synthesis involves the reaction of a Grignard reagent, specifically pentylmagnesium bromide, with an α,β-unsaturated aldehyde, 2-methyl-2-pentenal (B83557). acs.orgprepchem.com The pentylmagnesium bromide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. A subsequent aqueous workup protonates the resulting alkoxide to yield the target allylic alcohol. youtube.com
A typical laboratory procedure involves the slow addition of n-amyl bromide to magnesium turnings in anhydrous ether to form the Grignard reagent. prepchem.com This is followed by the dropwise addition of 2-methyl-2-pentenal at a controlled temperature. prepchem.com After the reaction is complete, the complex is decomposed using a saturated ammonium (B1175870) chloride solution to give the crude product, which is then purified by fractional distillation. prepchem.com
Table 1: Reagents and Conditions for Grignard Synthesis of this compound prepchem.com
| Reagent | Molar Equivalent | Purpose |
| Magnesium | 1.25 | Formation of Grignard reagent |
| n-Amyl bromide | 1.25 | Grignard reagent precursor |
| 2-Methyl-2-pentenal | 1.00 | Electrophilic partner |
| Anhydrous Ether | - | Solvent |
| Saturated NH₄Cl (aq) | - | Workup reagent |
This method is efficient for producing racemic this compound. For the synthesis of chiral analogues, a chiral auxiliary or a chiral catalyst would need to be incorporated into the reaction scheme.
The Wittig reaction and its modifications are cornerstone methods for the synthesis of alkenes with good control over the location of the double bond. dalalinstitute.com This approach aligns with the second retrosynthetic disconnection of the C3=C4 double bond.
In a potential synthesis of this compound, a Wittig reaction could be envisioned between a stabilized phosphorus ylide and an aldehyde. For instance, the reaction of a C6-phosphonium ylide with a C5-aldehyde could form the decene backbone. However, creating the specific substitution pattern of this compound via a standard Wittig reaction can be complex.
A more plausible approach involves using a Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction that often favors the formation of (E)-alkenes, which corresponds to the geometry in some isomers of the target molecule. The HWE reaction employs phosphonate (B1237965) esters, which are generally more reactive than the corresponding phosphonium salts.
While direct synthesis of this compound via a single Wittig-type reaction is not straightforward due to the functionality on both sides of the forming double bond, these reactions are invaluable for constructing precursors. For example, a Wittig reaction could be used to create a simpler α,β-unsaturated ester, which could then be further elaborated to the target molecule. researchgate.net
Aldol (B89426) reactions and intramolecular cyclizations are powerful tools in organic synthesis, primarily for the formation of cyclic compounds. rsc.org Aldol reactions create β-hydroxy carbonyl compounds, which can then dehydrate to form α,β-unsaturated carbonyls.
For the synthesis of a linear molecule like this compound, an aldol cyclization is not a direct route. These methods are designed to form rings, not linear chains. However, the principles of the aldol reaction are relevant. An intermolecular aldol condensation could potentially be used to form a precursor to this compound. For instance, the condensation of two smaller aldehydes or ketones could build a larger carbon skeleton that could then be modified to the final product.
Intramolecular ring-closing reactions, such as ring-closing metathesis, are also not directly applicable to the synthesis of this linear target molecule. openstax.org These methods are explicitly for the formation of cyclic structures from diene precursors.
Oxidative free radical cyclizations are advanced synthetic methods that typically involve the formation of cyclic structures through radical intermediates. acs.orgbbhegdecollege.com These reactions are often initiated by oxidizing agents like manganese(III) acetate (B1210297) or iron(III) salts.
As with aldol cyclizations, these methods are not directly applicable to the synthesis of the linear molecule this compound. The very nature of these reactions is to form rings, which is contrary to the synthetic goal in this case. While free radical additions across double bonds are a fundamental process in organic chemistry, the specific application of an oxidative free radical cyclization is not a logical step in the synthesis of this target. These methods are more suited for the synthesis of complex polycyclic natural products. bbhegdecollege.com
Olefin metathesis is a powerful reaction that allows for the cutting and rearranging of carbon-carbon double bonds, typically catalyzed by ruthenium or molybdenum complexes. harvard.edu For the synthesis of a linear molecule like this compound, a cross-metathesis reaction would be the relevant application of this technology.
A hypothetical cross-metathesis route to a precursor of this compound could involve the reaction of two simpler alkenes. For example, the cross-metathesis of 1-hexene (B165129) with 3-methyl-1-butene (B165623) could potentially form 4-methyl-3-decene, which could then be selectively oxidized to the desired allylic alcohol. However, controlling the regioselectivity and preventing self-metathesis of the starting materials can be challenging. d-nb.info
More advanced, second-generation Grubbs catalysts and other specialized catalysts have improved the scope and functional group tolerance of olefin metathesis, making it a viable, albeit potentially complex, strategy for assembling the carbon backbone of molecules like this compound. caltech.edusorbonne-universite.fr
Organometallic Coupling Reactions and Their Stereochemical Implications
Organometallic coupling reactions are powerful tools for constructing the carbon skeleton of molecules like this compound. libretexts.orgopenstax.org These reactions involve the formation of a carbon-carbon bond between two organic fragments, mediated by a metal complex. researchgate.net The choice of metal, ligands, and reaction conditions can profoundly influence the stereochemical outcome of the reaction, which is critical in the synthesis of specific isomers of chiral alkenols.
One of the foundational methods involves the use of Grignard reagents (organomagnesium halides). mmcmodinagar.ac.inmmu.ac.uk For instance, the synthesis of this compound can be achieved through a Grignard reaction. ontosight.ai These reagents are highly reactive and can add to carbonyl compounds to form alcohols. mmu.ac.ukrug.nl However, their high reactivity can sometimes lead to challenges in controlling chemoselectivity and stereoselectivity. rug.nl
To address these challenges, modern synthetic methods often employ transition-metal catalysts, such as those based on palladium, copper, or titanium. libretexts.orgrug.nlnih.gov For example, the Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoborane and an organohalide, is a versatile method for creating C-C bonds with good stereochemical control. libretexts.org The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org
The stereochemical implications of these reactions are significant. In the synthesis of chiral allylic alcohols, the geometry of the double bond and the configuration of the stereocenter at C-5 must be precisely controlled. The use of chiral ligands on the metal catalyst can induce asymmetry, leading to the preferential formation of one enantiomer. nih.govacs.org Furthermore, the nature of the organometallic reagent and the substrate can influence the facial selectivity of the addition to a carbonyl group, thereby determining the configuration of the newly formed stereocenter. rsc.org
For example, in the palladium-catalyzed allylation of N-tert-butanesulfinyl imines with allylic alcohols, the use of a chiral auxiliary on the imine allows for high diastereoselectivity. rsc.org The reaction proceeds through a six-membered cyclic transition state where the metal coordinates to both the nitrogen and oxygen atoms, leading to a preferential attack on one face of the imine. rsc.org
Below is a table summarizing various organometallic coupling approaches relevant to the synthesis of chiral alkenols:
| Coupling Reaction | Metal Catalyst | Substrates | Key Stereochemical Control Element |
| Grignard Reaction | None (or Lewis Acid) | Organomagnesium halide, Aldehyde/Ketone | Substrate conformation, Chelation control |
| Suzuki-Miyaura Coupling | Palladium(0) | Organoborane, Organohalide | Chiral phosphine (B1218219) ligands |
| Gilman Reagent Coupling | Copper(I) | Lithium diorganocuprate, Organohalide | Reagent geometry |
| Hiyama Coupling | Palladium(0) | Organosilane, Organohalide | Fluoride source, Chiral ligands |
| Negishi Coupling | Palladium(0) or Nickel(0) | Organozinc reagent, Organohalide | Chiral ligands |
Stereoselective and Enantioselective Synthesis of Chiral Alkenols
The synthesis of single enantiomers of chiral alkenols is of paramount importance, and various strategies have been developed to achieve this. These methods can be broadly categorized into substrate-controlled, auxiliary-controlled, reagent-controlled, and catalyst-controlled approaches.
A powerful strategy for asymmetric synthesis involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. Oxazolidinones, derived from amino acids, are a well-known class of chiral auxiliaries that have been successfully employed in various asymmetric reactions, including aldol additions and conjugate additions. collectionscanada.gc.cabeilstein-journals.org
In the context of forming the C-5 alcohol in a chiral alkenol, a chiral auxiliary can be attached to one of the reacting partners. For example, an aldehyde or ketone substrate can be modified with a chiral auxiliary to control the facial selectivity of a nucleophilic addition by an organometallic reagent. The steric bulk of the auxiliary effectively blocks one face of the carbonyl group, forcing the nucleophile to attack from the less hindered face.
Ligand-controlled asymmetric induction is another cornerstone of modern enantioselective synthesis. researchgate.net In this approach, a chiral ligand coordinates to a metal catalyst, creating a chiral environment that influences the stereochemical outcome of the reaction. acs.orgresearchgate.net A wide variety of chiral ligands have been developed, with P,N-ligands and phosphine-phosphite ligands showing considerable success in palladium-catalyzed asymmetric allylic alkylations. researchgate.net
For instance, the enantioselective addition of organometallic reagents to aldehydes can be catalyzed by titanium or copper complexes bearing chiral ligands. mmu.ac.ukrug.nl The development of ligands like TADDOL and BINOL has enabled highly enantioselective additions of organozinc and Grignard reagents to prochiral aldehydes. acs.org The precise steric and electronic properties of the ligand are crucial for achieving high levels of enantiomeric excess (ee). acs.org
The following table presents examples of chiral ligands used in the asymmetric synthesis of alcohols:
| Ligand Type | Example Ligand | Metal | Reaction Type | Typical Enantioselectivity |
| Diamine | (-)-Sparteine | Lithium | Deprotonation | High |
| Diol | TADDOL | Titanium | Alkyl/Aryl addition to aldehydes | >90% ee |
| Bis(oxazoline) | PyBOX | Copper, Zinc | Aldol, Michael additions | >95% ee |
| Phosphine | BINAP | Ruthenium, Rhodium | Hydrogenation, Isomerization | >98% ee |
| P,N-Ligand | QUINAP | Palladium | Allylic Alkylation | Good to Excellent |
The geometry of the carbon-carbon double bond in this compound is a critical stereochemical feature. masterorganicchemistry.com The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are classic methods for alkene synthesis. organic-chemistry.orgpitt.edumasterorganicchemistry.comresearchgate.net The stereochemical outcome of these reactions can often be controlled by the choice of reagents and reaction conditions.
The standard Wittig reaction, using non-stabilized ylides, typically favors the formation of (Z)-alkenes. pitt.edu This is attributed to the kinetic formation of a cis-oxaphosphetane intermediate under salt-free conditions. pitt.edu In contrast, stabilized ylides, which contain electron-withdrawing groups, generally lead to the formation of (E)-alkenes due to the reversibility of the initial addition step, allowing for equilibration to the more thermodynamically stable trans-oxaphosphetane. masterorganicchemistry.com
The Horner-Wadsworth-Emmons reaction, which employs phosphonate carbanions, is particularly known for its high (E)-selectivity. organic-chemistry.orgorganicchemistrydata.org The stereochemistry is governed by steric approach control, where the antiperiplanar attack of the phosphonate carbanion on the aldehyde is favored. organic-chemistry.org However, modifications to the HWE reaction, such as the Still-Gennari modification using electron-withdrawing phosphonates (e.g., bis(2,2,2-trifluoroethyl)phosphonates), can reverse the selectivity to favor the (Z)-alkene. researchgate.netorganicchemistrydata.org
The following table summarizes the general stereochemical outcomes of these olefination reactions:
| Reaction | Reagent Type | Typical Product Geometry |
| Wittig Reaction | Non-stabilized ylide | (Z)-alkene |
| Wittig Reaction | Stabilized ylide | (E)-alkene |
| Horner-Wadsworth-Emmons | Standard phosphonate | (E)-alkene |
| Still-Gennari HWE | Trifluoroethyl phosphonate | (Z)-alkene |
Once a chiral alkenol like this compound is synthesized with the desired stereochemistry at the C-5 alcohol and the C-3/C-4 double bond, it can serve as a versatile building block for the construction of more complex molecular architectures. The existing stereocenters in the molecule can direct the stereochemical outcome of subsequent reactions, a phenomenon known as diastereoselective transformation.
For example, the hydroxyl group of the chiral allylic alcohol can direct epoxidation or cyclopropanation reactions to one face of the double bond. nih.govresearchgate.net This substrate-controlled diastereoselectivity is often mediated by the formation of a transient complex between the reagent and the alcohol's hydroxyl group, which delivers the reactive species from a specific side. Hydrogen bonding can also play a crucial role in directing the stereoselectivity of reactions such as aziridinations and ene reactions. acs.orgresearchgate.net
Furthermore, the double bond itself can participate in a variety of transformations, including Diels-Alder reactions, to create new cyclic structures with multiple stereocenters. researchgate.net The facial selectivity of such cycloadditions can be influenced by the stereochemistry of the starting allylic alcohol. These diastereoselective transformations are essential for building up the complex stereochemical arrays found in many natural products and other biologically important molecules.
Elucidation of Reaction Mechanisms and Pathways Involving 4 Methyl 3 Decene 5 Ol Scaffolds
Mechanistic Studies of Alkene Functionalization
The reactivity of the C3-C4 double bond is a key aspect of the chemistry of 4-Methyl-3-decene-5-ol.
The ozonolysis of alkenes is a powerful method for oxidative cleavage. masterorganicchemistry.com When this compound reacts with ozone, the initial step is the formation of a primary ozonide (POZ). copernicus.org This unstable intermediate rapidly decomposes into a carbonyl compound and a carbonyl oxide, also known as a Criegee intermediate (CI). copernicus.orgosti.gov
For this compound, the cleavage of the double bond would yield two sets of fragments. The structure of the Criegee intermediates formed is influenced by the substitution pattern of the alkene. copernicus.org In this case, a methyl-substituted Criegee intermediate is expected. The stability and subsequent reactions of these Criegee intermediates are of significant interest in atmospheric chemistry. rsc.org Stabilized Criegee intermediates (sCIs) can react with various atmospheric trace gases, while others may undergo unimolecular decay, contributing to the formation of radicals like hydroxyl radicals. copernicus.orgrsc.orgacs.org The yield of stabilized Criegee intermediates tends to be higher for more substituted alkenes. copernicus.org
The general mechanism for alkene ozonolysis is depicted below:
Formation of the Primary Ozonide: Ozone adds across the double bond in a concerted cycloaddition.
Decomposition of the Primary Ozonide: The POZ cleaves to form a carbonyl and a Criegee intermediate.
Formation of the Secondary Ozonide: The carbonyl and Criegee intermediate can recombine to form a more stable secondary ozonide.
Workup: The reaction mixture is typically treated with a reducing or oxidizing agent to yield the final products. masterorganicchemistry.com
| Reactant | Key Intermediate | Potential Products (after reductive workup) |
|---|---|---|
| This compound | Methyl-substituted Criegee Intermediate | 2-Pentanone and 2-hydroxyhexanal |
Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols. numberanalytics.com It is characterized by anti-Markovnikov addition and syn-stereoselectivity. numberanalytics.commasterorganicchemistry.com In the case of this compound, the hydroxyl group can direct the regioselectivity of the hydroboration.
The generally accepted mechanism involves the concerted addition of a B-H bond across the alkene. numberanalytics.com The boron atom, being the electrophilic part of the B-H bond, adds to the less substituted carbon of the double bond, while the hydrogen adds to the more substituted carbon. numberanalytics.comrsc.org This regioselectivity is primarily driven by steric factors. numberanalytics.com
However, in allylic and homoallylic alcohols, the hydroxyl group can influence the regioselectivity through the formation of a complex with the borane (B79455) reagent. umich.edu This can sometimes lead to a reversal of the expected regioselectivity. rsc.org The stereoselectivity of the reaction is typically syn, meaning the boron and hydrogen atoms add to the same face of the double bond. masterorganicchemistry.comlibretexts.org Subsequent oxidation of the organoborane intermediate with hydrogen peroxide replaces the boron atom with a hydroxyl group with retention of stereochemistry. masterorganicchemistry.com
| Factor | Influence on Reaction |
|---|---|
| Steric Hindrance | Boron adds to the less substituted carbon. numberanalytics.com |
| Electronic Effects | The electrophilic boron adds to the more electron-rich carbon. numberanalytics.com |
| Directing Groups (e.g., -OH) | Can alter regioselectivity through complex formation. rsc.orgumich.edu |
| Stereochemistry | Results in syn-addition of H and B across the double bond. masterorganicchemistry.comlibretexts.org |
Alcohol Functionalization and Controlled Transformations
The secondary hydroxyl group at the C5 position is another reactive site in this compound.
The secondary alcohol group of this compound can be oxidized to a ketone, 4-methyl-3-decen-5-one. Various oxidizing agents can be employed for this transformation. For instance, activated manganese (IV) dioxide is known to selectively oxidize allylic alcohols to the corresponding aldehydes or ketones via a radical mechanism. jove.com Other reagents, such as chromic acid or pyridinium (B92312) chlorochromate (PCC), are also commonly used for the oxidation of secondary alcohols. The choice of reagent can be critical to avoid side reactions, such as oxidation of the double bond.
Conversely, the reduction of the double bond in allylic alcohols can be achieved while preserving the hydroxyl group. One-pot tandem processes involving ruthenium-catalyzed redox isomerization followed by transfer hydrogenation can selectively reduce the C=C bond of allylic alcohols. rsc.org Other methods for the reduction of the double bond in unsaturated alcohols may also be applicable.
The hydroxyl group of this compound can be derivatized to form various synthetic intermediates. Esterification or etherification reactions can be used to protect the alcohol or to introduce functional groups for further transformations. For example, conversion to a tosylate or mesylate would transform the hydroxyl group into a good leaving group, facilitating nucleophilic substitution reactions.
These derivatization reactions are essential for the synthesis of more complex molecules and for creating chemical probes to study biological systems. Unsaturated alcohols are valuable intermediates in the production of various fine chemicals. google.com
Radical Reactions and Their Role in this compound Synthesis or Degradation
Radical reactions can play a role in both the synthesis and degradation of this compound. The allylic position (C-2 and C-5) is particularly susceptible to radical abstraction due to the resonance stabilization of the resulting allylic radical. wikipedia.org
The synthesis of allylic alcohols can sometimes involve radical pathways. For example, some radical-based allylation methods have been developed. researchgate.net
Degradation of this compound can also occur via radical mechanisms. For instance, the reaction with hydroxyl radicals in the atmosphere would likely proceed via hydrogen abstraction from the allylic positions or addition to the double bond. The isomerization of allylic alcohols can also be initiated by radical processes. mdpi.com For example, a method for the isomerization of acyclic allylic alcohols to β-functionalized ketones proceeds through a light-driven proton-coupled electron transfer (PCET) that generates an alkoxy radical intermediate. nih.gov
Computational Chemistry and Theoretical Modeling of 4 Methyl 3 Decene 5 Ol Systems
Quantum Chemical Investigations of Molecular Structure and Electronic Properties
Quantum chemical methods are foundational in computational chemistry for elucidating the three-dimensional structure and electronic characteristics of a molecule. These ab initio calculations solve the Schrödinger equation to determine properties like optimized geometry (bond lengths and angles), dipole moments, and molecular orbital energies.
For 4-Methyl-3-decene-5-ol, such investigations would reveal the precise spatial arrangement of its atoms, including the geometry around the chiral center at the fifth carbon (C5) and the configuration of the double bond between C3 and C4. ontosight.ai Electronic property calculations would define the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. While specific studies on this compound are scarce, public databases provide computationally derived properties based on these principles. nih.govnih.gov
Table 1: Computed Molecular Properties of this compound
| Property | Value | Source (Computed by) |
|---|---|---|
| Molecular Weight | 170.29 g/mol | PubChem 2.1 |
| XLogP3-AA | 3.8 | XLogP3 3.0 |
| Topological Polar Surface Area | 20.2 Ų | Cactvs 3.4.6.11 |
| Rotatable Bond Count | 6 | Cactvs 3.4.6.11 |
| Complexity | 127 | Cactvs 3.4.6.11 |
| Heavy Atom Count | 12 | PubChem |
Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction and Transition State Analysis
Density Functional Theory (DFT) is a powerful and widely used computational method for studying the electronic structure of many-body systems. In organic chemistry, DFT is invaluable for predicting reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states.
A DFT study on this compound could, for example, model its synthesis via the Grignard reaction of pentylmagnesium bromide with 2-methyl-2-pentenal (B83557). guidechem.com Such a study would calculate the activation energies required for each step, clarifying the reaction kinetics and the factors controlling stereoselectivity. General studies on other molecules demonstrate that DFT can effectively model reaction profiles, including the influence of catalysts and solvent effects, providing insights that are difficult to obtain through experimentation alone.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum methods are excellent for static structures, Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. An MD simulation of this compound would reveal its conformational landscape—the various shapes the molecule can adopt by rotating around its single bonds. Given its six rotatable bonds, the molecule is flexible, and its shape can influence its properties, such as its scent profile and biological interactions. guidechem.com
Furthermore, MD simulations can model intermolecular interactions, such as how this compound interacts with solvent molecules or other fragrance components in a mixture. This is crucial for understanding its behavior in solution and its macroscopic properties, like solubility and volatility.
In Silico Approaches to Biological Interactions and Ligand Binding Dynamics
In silico techniques, particularly molecular docking, are used to predict how a small molecule (ligand), like this compound, might bind to a macromolecular target, such as a protein or an olfactory receptor. This involves computationally placing the ligand into the binding site of the receptor and calculating a "docking score," which estimates the binding affinity.
For this compound, docking studies could help identify the specific olfactory receptors it interacts with to produce its characteristic scent. Research on its analogs has noted potential antimicrobial and insecticidal properties. ontosight.ai In silico studies could explore these activities by docking the molecule against key enzymes or proteins in microbes or insects to predict potential mechanisms of action and guide further experimental work.
Structure-Activity Relationship (SAR) Derivations via Theoretical Methods
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity or a specific chemical property. Theoretical and computational methods are instrumental in developing Quantitative Structure-Activity Relationships (QSAR), which use statistical models to correlate computed molecular descriptors with observed activity.
For a compound like this compound, a QSAR study could be developed to understand how modifications to its structure—such as changing the length of the alkyl chain, altering the position of the methyl group, or modifying the stereochemistry—would affect its scent profile (e.g., intensity, character). Such models are highly valuable in the fragrance industry for designing new molecules with desired odor characteristics. Studies have been conducted to develop QSAR models for predicting properties like biodegradability for fragrance materials, highlighting the utility of these approaches in the field.
Biosynthetic Origins and Ecological Roles of 4 Methyl 3 Decene 5 Ol Analogues
Enzymatic Pathways in Natural Product Biosynthesis (e.g., Pheromone Synthesis)
The biosynthesis of insect pheromones, a class of natural products to which analogues of 4-Methyl-3-decene-5-ol could theoretically belong, typically involves modifications of fatty acid metabolism. Insects are known to produce a vast array of straight-chain, unsaturated, and methyl-branched hydrocarbons and their derivatives, including alcohols, aldehydes, and esters, which serve as chemical signals.
The general enzymatic pathways for the biosynthesis of such compounds are understood to involve:
Fatty Acid Synthesis (FAS): The de novo synthesis of fatty acids from acetyl-CoA and malonyl-CoA precursors. The introduction of methyl branches often occurs through the substitution of a propionyl-CoA starter unit in place of acetyl-CoA, leading to a methyl group at an even-numbered carbon position, or via the addition of a methyl group from S-adenosyl methionine.
Desaturation: The introduction of double bonds into the fatty acid chain is catalyzed by fatty acyl-CoA desaturases. These enzymes exhibit specificity for the position and geometry (cis or trans) of the double bond.
Reduction: The carboxyl group of the fatty acid is reduced to an alcohol. This is typically a two-step process involving the reduction of a fatty acyl-CoA to an aldehyde, followed by the reduction of the aldehyde to an alcohol, catalyzed by fatty acyl-CoA reductases and alcohol dehydrogenases, respectively.
While these pathways are well-established for many insect pheromones, no specific studies were identified that detail the enzymatic sequence leading to the formation of this compound or its analogues in any insect species. The specific combination of a methyl group at the 4-position, a double bond at the 3-position, and a hydroxyl group at the 5-position suggests a potentially unique biosynthetic route that has yet to be elucidated.
Table 1: General Enzymatic Steps in the Biosynthesis of Insect Pheromone Analogues
| Enzymatic Step | Description | Key Enzymes | Precursors | Products |
| Chain Initiation | Begins the fatty acid synthesis with a starter unit. | Fatty Acid Synthase (FAS) | Acetyl-CoA or Propionyl-CoA | Short-chain acyl-ACP |
| Elongation | Stepwise addition of two-carbon units. | Fatty Acid Synthase (FAS) | Malonyl-CoA | Long-chain acyl-ACP |
| Desaturation | Introduction of double bonds. | Fatty Acyl-CoA Desaturase | Saturated fatty acyl-CoA | Unsaturated fatty acyl-CoA |
| Reduction | Conversion of the carboxyl group to a hydroxyl group. | Fatty Acyl-CoA Reductase, Alcohol Dehydrogenase | Fatty acyl-CoA | Fatty alcohol |
Chemoecological Significance in Insect Communication (Pheromones)
The structural features of this compound—a C11 unsaturated, methyl-branched alcohol—are consistent with those of many known insect pheromones. Methyl branching and the position and geometry of double bonds are critical for the specificity of chemical signals, ensuring that they are recognized only by individuals of the same species.
In the vast diversity of insect chemical communication, different compounds can function as:
Sex Pheromones: Attracting mates over long distances.
Aggregation Pheromones: Causing insects to gather at a specific location for feeding or mating.
Alarm Pheromones: Warning conspecifics of danger.
Trail Pheromones: Marking paths to food sources.
However, a comprehensive search of scientific literature did not reveal any instance of this compound or a closely related analogue being identified as a pheromone component for any insect species. The ecological significance of this specific compound in insect communication, therefore, remains unknown.
Role as Metabolites in Plant Defense Mechanisms and Allelochemical Interactions
Plants produce a wide array of secondary metabolites that play crucial roles in defense against herbivores and pathogens, as well as in mediating interactions with other plants (allelopathy). Lipids and their derivatives are increasingly recognized as important players in these processes.
Upon tissue damage, plants can release a variety of volatile organic compounds, including unsaturated alcohols, which can act as signals to attract natural enemies of the attacking herbivores or as airborne signals to prime the defenses of neighboring plants. These lipid-derived signaling molecules are typically generated through the lipoxygenase (LOX) pathway.
While the involvement of various C6 and C9 unsaturated alcohols in plant defense is well-documented, there is no specific evidence in the reviewed literature to suggest that this compound or its analogues are produced by plants as part of their defense mechanisms or that they possess allelochemical properties. The biosynthesis of branched-chain fatty acids is less common in plants than in insects, and when present, they are often associated with the composition of cuticular waxes, which form a protective barrier on the plant surface.
Q & A
Basic Research Questions
Q. What are the established synthesis routes for 4-Methyl-3-decene-5-ol, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis of this compound can be optimized via palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction. Critical parameters include catalyst selection (e.g., PdCl₂(PPh₃)₂), solvent polarity, temperature (typically 80–100°C), and stoichiometric ratios of reactants. For example, in analogous alkyne-alcohol syntheses, yields exceeding 78% were achieved using THF as a solvent and Cs₂CO₃ as a base . Controlled argon environments and precise reaction times (e.g., 18 hours for coupling steps) are also crucial to minimize side reactions.
Q. Which spectroscopic techniques are most reliable for characterizing the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming regiochemistry and stereochemistry, particularly for distinguishing double-bond positions in decene derivatives. Infrared (IR) spectroscopy identifies functional groups like hydroxyl (-OH) and alkenes (C=C), with characteristic stretches at ~3200–3600 cm⁻¹ (OH) and ~1600–1680 cm⁻¹ (C=C). Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. For example, in related quinazoline derivatives, HRMS data confirmed molecular ions with <5 ppm error .
Q. What are the primary challenges in isolating this compound from reaction mixtures?
- Methodological Answer : Isolation difficulties arise from the compound’s polarity and potential for tautomerism. Column chromatography with silica gel (hexane/ethyl acetate gradients) is commonly used. For alcohols, derivatization (e.g., silylation) may improve separation. Purity validation via HPLC (C18 columns, UV detection at 254 nm) is recommended. Contaminants like unreacted alkynes or Pd residues require chelating agents (e.g., EDTA washes) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported spectral data (e.g., NMR, IR) for this compound across studies?
- Methodological Answer : Contradictions in spectral data often stem from solvent effects, impurities, or isomerization. To address this:
- Perform controlled experiments using standardized solvents (e.g., CDCl₃ for NMR) and traceable reference compounds.
- Use 2D NMR (COSY, HSQC) to unambiguously assign peaks.
- Collaborate across labs to validate reproducibility, as done in multi-institutional studies on analogous compounds .
- Example : In a study on pyrazole derivatives, conflicting ¹³C NMR signals were resolved by repeating experiments under inert atmospheres to prevent oxidation .
Q. What computational approaches are effective in predicting the reactivity and stereochemical outcomes of this compound in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and regioselectivity. Molecular docking studies predict interactions with enzymes or receptors, as demonstrated in hypoglycemic agent research where docking scores correlated with experimental bioactivity . Software like Gaussian or Schrödinger Suite, combined with cheminformatics tools (e.g., RDKit), enables rapid screening of reaction pathways .
Q. How does the steric and electronic environment of this compound influence its participation in catalytic cycles?
- Methodological Answer : The methyl group at C4 and the hydroxyl at C5 create steric hindrance, affecting catalyst accessibility. Electronic effects from the conjugated double bond (C3–C4) can stabilize transition states in Pd-catalyzed reactions. Studies on similar alkenols showed that electron-withdrawing substituents reduce reaction rates by ~40%, while bulky groups increase enantioselectivity in asymmetric catalysis .
Q. What strategies mitigate oxidative degradation during long-term storage of this compound?
- Methodological Answer : Degradation is minimized via:
- Inert storage : Under argon or nitrogen at –20°C in amber vials.
- Antioxidants : Addition of 0.1% BHT (butylated hydroxytoluene).
- Lyophilization : For solid-state stability, as demonstrated in alcohol derivatives with 95% purity retention over 12 months .
- Validation : Periodic GC-MS or LC-MS to detect degradation products like ketones or epoxides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
